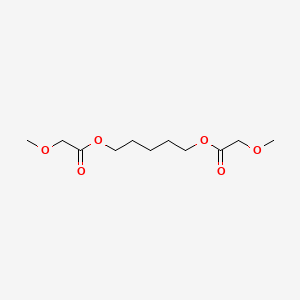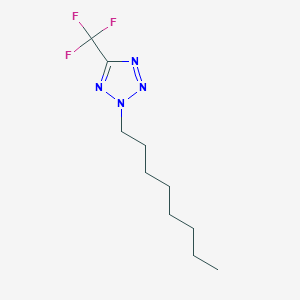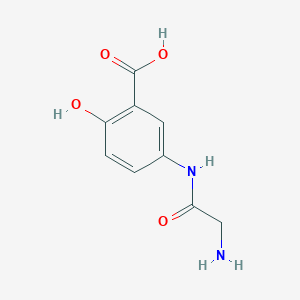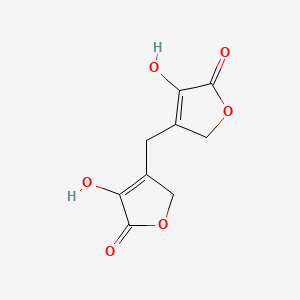
4,4'-Methanediylbis(3-hydroxyfuran-2(5h)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] is a compound belonging to the furanone family. Furanones are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by its unique structure, which includes a furanone ring and hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. This method typically includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production of this compound often relies on the availability of precursor chemicals and the optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of products such as formic acid, maleic acid, and phosgene.
Nucleophilic and Conjugated Addition: These reactions are common in the synthesis of functionally substituted hydrofuranones.
Diels–Alder Reaction: This reaction is used to form cyclic compounds by the addition of a conjugated diene to a dienophile.
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, atomic chlorine, and various catalysts such as polymer-based sulfonic acid . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted hydrofuranones, which are valuable intermediates in organic synthesis and the production of biologically active compounds .
Applications De Recherche Scientifique
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial quorum sensing, thereby preventing bacterial communication and biofilm formation .
Comparaison Avec Des Composés Similaires
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be compared with other similar compounds such as:
5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one: Known for its use as a flavoring agent.
3-hydroxy-4,5-dimethylfuran-2(5H)-one: Another flavor compound with similar properties.
Sotolon: A naturally occurring furanone with a strong aroma, used in food and fragrance industries.
These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the uniqueness of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-].
Propriétés
Numéro CAS |
949-33-7 |
|---|---|
Formule moléculaire |
C9H8O6 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C9H8O6/c10-6-4(2-14-8(6)12)1-5-3-15-9(13)7(5)11/h10-11H,1-3H2 |
Clé InChI |
QPNXQHRQYAZXGR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)O)CC2=C(C(=O)OC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


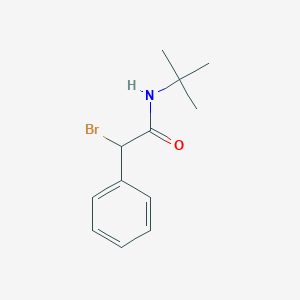
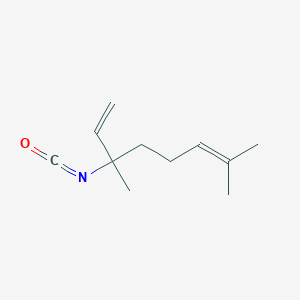
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
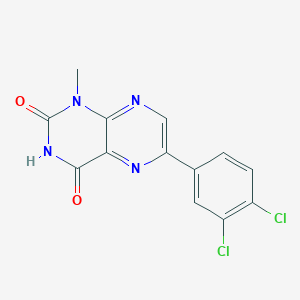
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
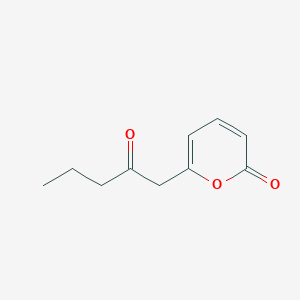
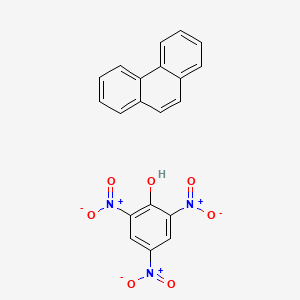
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
